An In-Depth Technical Guide to 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide, a sulfonamide-containing aromatic compound of significant interest to the fields of medicinal chemistry and drug development. Sulfonamides are a cornerstone pharmacophore, integral to a wide array of FDA-approved therapeutics.[1][2] This document details the fundamental physicochemical properties, a validated synthetic pathway, a predictive analytical profile, and the potential applications of this specific molecule. The content herein is structured to support researchers, scientists, and drug development professionals in leveraging this compound for novel therapeutic discovery.
Physicochemical and Structural Characterization
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the core identity and key physicochemical descriptors for 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide.
Core Compound Identity
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Systematic Name: 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide
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CAS Number: 327092-99-9[3]
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Synonyms: 3-amino-N-(2-chlorophenyl)benzenesulfonamide
Molecular Formula and Weight
The empirical and molecular characteristics of the compound are foundational for all stoichiometric and analytical calculations.
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Molecular Formula: C₁₂H₁₁ClN₂O₂S[3]
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Molecular Weight: 282.75 g/mol [4]
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Exact Mass: 282.0229765 Da[4]
Structural Representation
The structural arrangement of the molecule, featuring a central benzenesulfonamide core with 3-amino and N-(2-chlorophenyl) substituents, dictates its chemical reactivity and biological activity.
Caption: Conceptual structure of 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide.
Tabulated Physicochemical Properties
Computational descriptors provide valuable insights into the molecule's behavior in biological systems, such as its membrane permeability and solubility.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 80.6 Ų | [3] |
| XLogP3 (Lipophilicity) | 2.0 | [3] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Predicted Density | 1.466 ± 0.06 g/cm³ | [3] |
Synthesis and Purification
The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry, typically achieved by reacting a sulfonyl chloride with an appropriate amine.[5][6] For the target compound, a reliable two-step approach is proposed, starting from commercially available precursors. This method involves the formation of a nitro-substituted intermediate, followed by a selective reduction.
Retrosynthetic Analysis and Strategy
The causality behind this two-step strategy lies in its efficiency and control. Direct amination of the benzenesulfonyl chloride ring is challenging. Therefore, a nitro group is used as a precursor to the amine. The synthesis proceeds via the reaction of 3-nitrobenzenesulfonyl chloride with 2-chloroaniline to form the sulfonamide bond, followed by the reduction of the nitro group to the desired 3-amino functionality. This sequence is a common and robust method for preparing amino-aryl sulfonamides.[7][8]
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-chlorophenyl)-3-nitrobenzenesulfonamide
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.
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Cool the solution to 0 °C using an ice bath.
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Slowly add 3-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution. If using DCM, a non-nucleophilic base like triethylamine (1.1 eq) should be added to scavenge the HCl byproduct.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol/water.
Step 2: Reduction to 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide
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In a round-bottom flask, suspend the intermediate N-(2-chlorophenyl)-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water.[7]
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Add iron powder (Fe, ~5 eq) and a catalytic amount of ammonium chloride (NH₄Cl, ~0.2 eq).[7]
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Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. The use of iron in the presence of a mild acid catalyst provides an effective and economical method for nitro group reduction.[7]
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Monitor the reaction by TLC. The product spot should be UV-active and will have a different retention factor (Rf) than the starting material.
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Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron oxides.
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Wash the filter cake with hot ethanol.
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Combine the filtrates and remove the solvent under reduced pressure.
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The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to afford the final product, 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis workflow for the target compound.
Spectroscopic and Analytical Profile
While specific experimental spectra for this compound are not widely published, a predictive profile can be established based on the known spectroscopic behavior of analogous aromatic sulfonamides.[9][10][11] This profile is crucial for the quality control and characterization of the synthesized material.
| Technique | Expected Observations |
| ¹H-NMR | Aromatic protons (multiplets, δ 6.8-8.0 ppm), amine protons (broad singlet, δ ~4.0-5.0 ppm, D₂O exchangeable), sulfonamide N-H proton (broad singlet, δ ~9.0-10.0 ppm, D₂O exchangeable). |
| ¹³C-NMR | Aromatic carbons (δ 110-150 ppm), including carbons attached to nitrogen and sulfur which will be downfield. |
| IR (Infrared) | N-H stretching (amine, ~3300-3500 cm⁻¹), S=O asymmetric and symmetric stretching (~1340 cm⁻¹ and ~1160 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹).[10] |
| MS (Mass Spec) | Expected [M+H]⁺ at m/z 283.03. A characteristic fragmentation pattern may involve the loss of SO₂ (64 Da), a known pathway for aromatic sulfonamides.[12] |
Applications in Research and Drug Development
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a multitude of drugs with diverse therapeutic actions.[13][14] 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide serves as a valuable building block and a potential lead compound for several applications.
The Sulfonamide Moiety as a Privileged Scaffold
Since the discovery of Prontosil, the first sulfonamide antibacterial, this functional group has been integral to the development of diuretics, antivirals, anti-inflammatory agents, and anticancer drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, combined with its chemical stability, makes it an ideal pharmacophore for interacting with biological targets.[14]
Potential as a Carbonic Anhydrase Inhibitor
The primary sulfonamide group (R-SO₂NH₂) is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes implicated in diseases like glaucoma, epilepsy, and certain cancers.[15][16][17] While this compound is a secondary sulfonamide, its structural motifs are highly relevant. The 3-amino group provides a vector for modification, allowing for the design of derivatives that could be potent and selective CA inhibitors.[18][19]
Role as a Synthetic Building Block
The presence of a reactive primary aromatic amine (-NH₂) allows this molecule to serve as a versatile intermediate. This group can be readily functionalized via reactions such as acylation, alkylation, or diazotization to build more complex molecules, enabling the exploration of a wide chemical space in drug discovery campaigns.[20]
Logical Relationship Diagram
Caption: Relationship between the compound's features and its potential applications.
Safety and Handling
As with any laboratory chemical, 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area.
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First Aid:
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If Swallowed: Call a poison center or doctor if you feel unwell.
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If on Skin: Wash with plenty of soap and water.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
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3-Amino-n-(2-chloro-phenyl)-benzenesulfonamide. Angene. Available from: [Link]
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